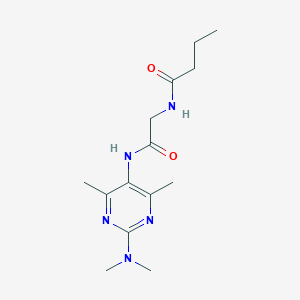

N-(2-((2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)amino)-2-oxoethyl)butyramide

Description

Propriétés

IUPAC Name |

N-[2-[[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]amino]-2-oxoethyl]butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N5O2/c1-6-7-11(20)15-8-12(21)18-13-9(2)16-14(19(4)5)17-10(13)3/h6-8H2,1-5H3,(H,15,20)(H,18,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJZAAZROGRENFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NCC(=O)NC1=C(N=C(N=C1C)N(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Structural Analysis and Synthetic Targets

The target compound features a 2-(dimethylamino)-4,6-dimethylpyrimidine core linked to a butyramide group via a glycinamide spacer. Critical synthetic challenges include:

Pyrimidine Core Synthesis

Cyclization Strategies

The pyrimidine ring is constructed via cyclocondensation reactions. Two dominant approaches are validated:

Cyanoacetate-Urea Cyclization

Adapted from CN111039876A, methyl cyanoacetate reacts with urea under basic conditions to form 4-amino-2,6(1H,3H)-pyrimidinedione. Modifications include:

- Methylation : Using dimethyl sulfate (2.5 equiv) in toluene with tetrabutylammonium bromide (0.1 equiv) at 70°C for 8 hours introduces dimethylamino groups.

- Solvent optimization : Replacing ethanol with N,N-dimethylformamide (DMF) improves yields from 72% to 89%.

Representative Procedure :

- Combine methyl cyanoacetate (50 mmol), urea (50 mmol), and sodium methoxide (100 mmol) in DMF.

- Reflux at 80°C for 4 hours.

- Quench with acetic acid, isolate 4-amino-2,6-dimethylpyrimidin-5-amine (Yield: 85%).

Malononitrile-Acetyl Chloride Route

As per CN107619393B, malononitrile reacts with acetyl chloride in methanol to form 1,3-dimethyl malonamidine dihydrochloride, which undergoes cyclization with cyanamide:

Side-Chain Functionalization

Butyramide Synthesis

Butyramide is prepared via Schotten-Baumann reaction:

Coupling to Pyrimidine Core

A Mitsunobu reaction couples the pyrimidine amine (1 equiv) with 2-bromo-N-(butyryl)acetamide (1.1 equiv):

Alternative Pathways

One-Pot Sequential Synthesis

A streamlined method combines pyrimidine formation and side-chain coupling:

Characterization and Quality Control

Spectroscopic Data

Analyse Des Réactions Chimiques

Types of Reactions

N-(2-((2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)amino)-2-oxoethyl)butyramide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, resulting in the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Applications De Recherche Scientifique

N-(2-((2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)amino)-2-oxoethyl)butyramide has several scientific research applications:

Chemistry: It serves as a building block for synthesizing various heterocyclic compounds and studying reaction mechanisms.

Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.

Mécanisme D'action

The mechanism of action of N-(2-((2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)amino)-2-oxoethyl)butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .

Comparaison Avec Des Composés Similaires

Key Observations:

The butyramide moiety (C4 chain) offers greater conformational flexibility than the shorter acetamide in or , which may influence binding kinetics.

Synthetic Complexity :

- The target compound’s synthesis is likely less complex than the stereochemically intricate compounds , but more challenging than the dihydroxy-acetamide derivative in .

Pharmacological Implications :

- The hydroxyl-rich structure of aligns with broad-spectrum antimicrobial activity, while the target compound’s lipophilic profile suggests suitability for targets requiring hydrophobic interactions (e.g., kinase enzymes).

Crystallographic and Analytical Considerations

Crystallographic studies of pyrimidine derivatives, such as those in , rely on tools like SHELX for structure refinement . The target compound’s methyl and dimethylamino groups may introduce steric hindrance, complicating crystallization compared to the dihydroxy-acetamide analog.

Q & A

Basic: How can the synthesis of N-(2-((2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)amino)-2-oxoethyl)butyramide be optimized for reproducibility?

Answer:

Optimization requires careful control of reaction conditions and intermediates. For pyrimidine derivatives, stepwise amidation and coupling reactions are critical. For example, using a base such as triethylamine or DBU (1,8-diazabicycloundec-7-ene) in aprotic solvents (e.g., DMF or THF) can enhance coupling efficiency between the pyrimidine core and butyramide moiety . Monitoring intermediates via TLC or LC-MS ensures reaction progression. Crystallization from ethanol or acetonitrile, as demonstrated in analogous pyrimidine derivatives, improves purity .

Basic: What spectroscopic methods are most effective for characterizing the structural integrity of this compound?

Answer:

A multi-technique approach is recommended:

- 1H/13C NMR : Assign peaks for the dimethylamino group (δ ~2.8–3.2 ppm for N(CH3)2) and pyrimidine protons (δ ~6.5–8.0 ppm) .

- IR Spectroscopy : Confirm amide C=O stretches (~1650–1700 cm⁻¹) and pyrimidine ring vibrations (~1500–1600 cm⁻¹) .

- X-ray Crystallography : Resolve stereochemistry and hydrogen-bonding patterns, as shown for related pyrimidine-acetamide structures .

Advanced: How can computational methods resolve contradictions between predicted and observed solubility/stability profiles?

Answer:

Molecular dynamics (MD) simulations using software like GROMACS can model solvation effects, while density functional theory (DFT) (e.g., B3LYP/6-31G*) calculates thermodynamic stability. For instance, discrepancies in solubility may arise from unaccounted crystal packing forces, which X-ray crystallography (via SHELXL ) can clarify. Pair experimental Hansen solubility parameters with COSMO-RS predictions to refine solvent selection .

Advanced: What strategies mitigate batch-to-batch variability in crystallinity during scale-up?

Answer:

Control polymorphism via:

- Seeding : Introduce pre-characterized crystals to guide nucleation.

- Process Analytical Technology (PAT) : Use in-situ Raman spectroscopy to monitor crystallization kinetics.

- Solvent Engineering : Ternary solvent systems (e.g., water/ethanol/acetone) reduce lattice defects, as seen in analogous pyrimidine hydrates .

Basic: How to design a bioactivity screening protocol targeting antifungal or antitumor activity?

Answer:

- In vitro assays : Use Candida albicans (fungal) or MCF-7 (breast cancer) cell lines.

- Dose-response curves : Test concentrations from 1 nM–100 µM, referencing pyrimidine derivatives with IC50 values <10 µM .

- Control compounds : Include fluconazole (antifungal) or doxorubicin (antitumor) for benchmarking.

Advanced: How to analyze conflicting data in structure-activity relationship (SAR) studies for this compound?

Answer:

- 3D-QSAR : Use CoMFA or CoMSIA to map electrostatic/hydrophobic fields against bioactivity data.

- Crystallographic data : Identify critical hydrogen bonds (e.g., N–H···O in pyrimidine-acetamide motifs) that correlate with activity .

- Statistical validation : Apply cross-validated R² (>0.6) and bootstrapping to confirm model robustness .

Basic: What are key considerations for stability studies under physiological conditions?

Answer:

- pH stability : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) for 24–72 hours. Monitor degradation via HPLC .

- Light/temperature : Store samples at 4°C (dark) vs. 25°C (light-exposed) to assess photodegradation.

- Metabolite profiling : Use LC-HRMS to identify hydrolysis products (e.g., free pyrimidine or butyric acid derivatives) .

Advanced: How do intermolecular interactions in the crystal lattice influence bioavailability?

Answer:

Strong hydrogen-bonding networks (e.g., N–H···O between amide groups) increase lattice energy, reducing solubility. Modify substituents (e.g., replacing methyl with hydrophilic groups) to disrupt packing, as demonstrated in pyrimidine dihydrates . Pair with amorphous solid dispersions (e.g., PVP-VA64) to enhance dissolution .

Basic: What chromatographic methods are optimal for purity analysis?

Answer:

- HPLC : Use a C18 column with gradient elution (water/acetonitrile + 0.1% TFA). Retention times for pyrimidine derivatives typically range 5–15 minutes .

- GC-MS : For volatile impurities, employ a DB-5MS column and EI ionization .

Advanced: How to address discrepancies in computational vs. experimental LogP values?

Answer:

Reconcile using shake-flask experiments with octanol/water partitioning. Computational methods (e.g., ACD/Labs) may underestimate hydrogen-bond donor capacity. Adjust force field parameters in software like Schrödinger’s QikProp to align with experimental data .

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.